Cas no 146137-79-3 (4-fluoro-3-formylbenzonitrile)

4-Fluoro-3-formylbenzonitrile is a versatile aromatic compound featuring both a formyl (–CHO) and a nitrile (–CN) functional group on a fluorinated benzene ring. Its distinct structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing properties of the fluorine and nitrile groups enhance reactivity, facilitating selective transformations such as nucleophilic substitutions or condensations. The formyl group offers further functionalization potential, enabling the synthesis of heterocycles or complex molecular frameworks. This compound’s high purity and stability under standard conditions ensure reliable performance in research and industrial applications. Its utility in cross-coupling reactions and as a building block underscores its importance in fine chemical synthesis.
4-fluoro-3-formylbenzonitrile structure
4-fluoro-3-formylbenzonitrile structure
Product name:4-fluoro-3-formylbenzonitrile
CAS No:146137-79-3
MF:C8H4FNO
Molecular Weight:149.1219
MDL:MFCD04974126
CID:91874
PubChem ID:10909725

4-fluoro-3-formylbenzonitrile 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-3-formylbenzonitrile
    • 4-FLUORO-3-FORMYL-BENZONITRILE
    • Benzonitrile, 4-fluoro-3-formyl- (9CI)
    • 5-Cyano-2-fluorobenzaldehyde
    • 3-Cyano-6-fluorobenzaldehyde
    • Benzonitrile, 4-fluoro-3-forMyl-
    • 2-fluoro-5-cyanobenzaldehyde
    • 4-FLUORO-3-FORMYLBENZENECARBONITRILE
    • PubChem2897
    • KSC494I0B
    • 3-Formyl-4-fluorobenzonitrile
    • 2-fluoro-5-cyano-benzaldehyde
    • AMBZ0431
    • QVBHRCAJZGMNFX-UHFFFAOYSA-N
    • CL8372
    • STL557584
    • BBL103774
    • 3-CYANO-6-FLUOROBENZALDE
    • CS-W018753
    • EMETINEHYDROBROMIDE
    • J-515365
    • AKOS006292955
    • FT-0601110
    • 4-fluoranyl-3-methanoyl-benzenecarbonitrile
    • AB21508
    • SY034470
    • AM20050406
    • SCHEMBL921358
    • 146137-79-3
    • 5-cyano-2-fluorobenzaldehyde, AldrichCPR
    • A3182
    • AC-3832
    • GS-3401
    • DTXSID60447957
    • MFCD04974126
    • A801339
    • DB-007034
    • 4-fluoro-3-formylbenzonitrile
    • MDL: MFCD04974126
    • インチ: 1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
    • InChIKey: QVBHRCAJZGMNFX-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C([H])C(C#N)=C([H])C=1C([H])=O

計算された属性

  • 精确分子量: 149.02800
  • 同位素质量: 149.027691913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 196
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.9
  • XLogP3: 1.2

じっけんとくせい

  • 密度みつど: 1.25
  • ゆうかいてん: 69-72°C
  • Boiling Point: 216℃ at 760 mmHg
  • フラッシュポイント: 84.7ºC
  • Refractive Index: 1.527
  • PSA: 40.86000
  • LogP: 1.50988

4-fluoro-3-formylbenzonitrile Security Information

4-fluoro-3-formylbenzonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-fluoro-3-formylbenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y0976607-10g
4-Fluoro-3-formylbenzonitrile
146137-79-3 95%
10g
$310 2024-08-03
eNovation Chemicals LLC
D951968-25g
Benzonitrile, 4-fluoro-3-formyl-
146137-79-3 97%
25g
$145 2024-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065646-25g
4-Fluoro-3-formylbenzonitrile
146137-79-3 98%
25g
¥1347 2023-04-15
Chemenu
CM157603-5g
4-Fluoro-3-formylbenzonitrile
146137-79-3 95%
5g
$104 2021-06-17
Chemenu
CM157603-10g
4-Fluoro-3-formylbenzonitrile
146137-79-3 95%
10g
$182 2021-06-17
Chemenu
CM157603-25g
4-Fluoro-3-formylbenzonitrile
146137-79-3 95%
25g
$300 2021-06-17
eNovation Chemicals LLC
D656803-10g
5-CYANO-2-FLUOROBENZALDEHYDE
146137-79-3 97%
10g
$300 2023-09-03
Apollo Scientific
PC201142-5g
4-Fluoro-3-formylbenzonitrile
146137-79-3 97+%
5g
£19.00 2025-03-21
Apollo Scientific
PC201142-25g
4-Fluoro-3-formylbenzonitrile
146137-79-3 97+%
25g
£117.00 2025-02-21
abcr
AB222523-25 g
5-Cyano-2-fluorobenzaldehyde, 96%; .
146137-79-3 96%
25 g
€423.70 2023-07-20

4-fluoro-3-formylbenzonitrile 合成方法

4-fluoro-3-formylbenzonitrile 関連文献

4-fluoro-3-formylbenzonitrileに関する追加情報

4-Fluoro-3-Formylbenzonitrile (CAS No. 146137-79-3): An Overview of Its Synthesis, Properties, and Applications

4-Fluoro-3-formylbenzonitrile (CAS No. 146137-79-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique functional groups, including a fluorine atom, a formyl group, and a nitrile group, which collectively contribute to its diverse chemical reactivity and potential applications.

The synthesis of 4-fluoro-3-formylbenzonitrile typically involves a multi-step process. One common approach is the Vilsmeier-Haack reaction, where 4-fluorobenzonitrile is treated with phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce the formyl group. This method has been extensively studied and optimized to achieve high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as the use of catalytic systems and microwave-assisted reactions.

The physical properties of 4-fluoro-3-formylbenzonitrile are well-documented. It is a white crystalline solid with a melting point of approximately 85°C. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various synthetic transformations and analytical techniques.

In terms of chemical reactivity, the presence of the formyl group in 4-fluoro-3-formylbenzonitrile makes it an excellent electrophilic species for nucleophilic addition reactions. This property has been exploited in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. For instance, the formyl group can be readily reduced to an alcohol or oxidized to a carboxylic acid, providing access to a wide range of derivatives.

The nitrile group in 4-fluoro-3-formylbenzonitrile also plays a crucial role in its reactivity. Nitriles are known for their ability to undergo hydrolysis to form carboxylic acids or reduction to primary amines. These transformations are particularly useful in the synthesis of bioactive compounds and drug candidates. Recent studies have shown that the nitrile group can also participate in metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon frameworks.

The fluorine atom in 4-fluoro-3-formylbenzonitrile imparts unique electronic and steric properties to the molecule. Fluorination can significantly alter the physicochemical properties of organic compounds, such as their lipophilicity, metabolic stability, and biological activity. This makes 4-fluoro-3-formylbenzonitrile an attractive building block for the design of novel pharmaceuticals and agrochemicals.

In the field of medicinal chemistry, 4-fluoro-3-formylbenzonitrile has been investigated as a key intermediate in the synthesis of various drug candidates. For example, it has been used in the preparation of selective serotonin reuptake inhibitors (SSRIs), which are widely used for treating depression and anxiety disorders. Additionally, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer progression and neurodegenerative diseases.

Beyond its applications in pharmaceuticals, 4-fluoro-3-formylbenzonitrile has found use in materials science. The presence of multiple functional groups allows for the facile modification and incorporation into polymers and other advanced materials. Recent research has focused on developing functional coatings and adhesives using this compound as a monomer or cross-linking agent.

The environmental impact of 4-fluoro-3-formylbenzonitrile is another area of active research. While it is generally considered safe for laboratory use when proper handling protocols are followed, there is ongoing interest in understanding its biodegradability and potential ecological effects. Green chemistry principles are being applied to minimize any adverse environmental impacts associated with its production and use.

In conclusion, 4-fluoro-3-formylbenzonitrile (CAS No. 146137-79-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of functional groups offers a wide range of synthetic possibilities and applications in pharmaceuticals, materials science, and beyond. Ongoing research continues to uncover new avenues for its utilization, further solidifying its importance in modern chemistry.

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